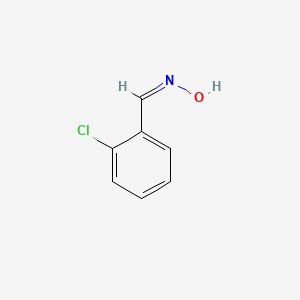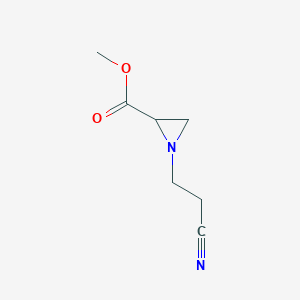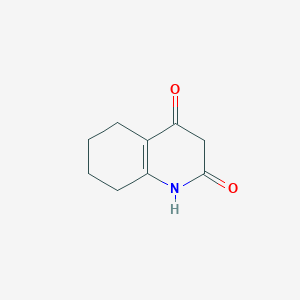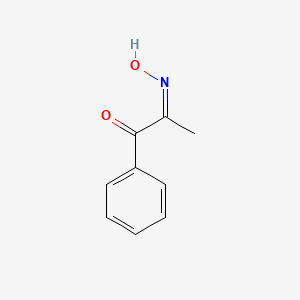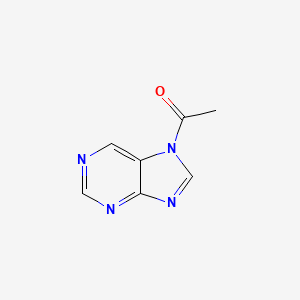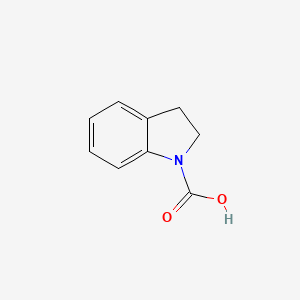
Indoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide indoline-1-carboxylique est un composé organique appartenant à la classe des dérivés de l’indole. Les indoles sont des systèmes hétérocycliques importants que l’on trouve dans de nombreux produits naturels et médicaments. L’acide indoline-1-carboxylique se caractérise par la présence d’un cycle indoline fusionné à un groupe acide carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide indoline-1-carboxylique peut être synthétisé par plusieurs méthodes. Une approche courante consiste à réduire des dérivés de l’indole. Par exemple, l’indole peut être réduit en indoline par hydrogénation catalytique, suivie d’une carboxylation pour introduire le groupe acide carboxylique. Une autre méthode consiste à utiliser la réaction de Diels-Alder intramoléculaire, où un diène et un diénophile appropriés sont utilisés pour former le système cyclique indoline, suivi de transformations de groupes fonctionnels pour introduire la partie acide carboxylique .
Méthodes de production industrielle
La production industrielle d’acide indoline-1-carboxylique implique généralement des procédés d’hydrogénation catalytique à grande échelle. Ces procédés utilisent des catalyseurs métalliques tels que le palladium ou le platine pour réduire les dérivés de l’indole sous haute pression et à haute température. L’indoline résultante est ensuite soumise à des réactions de carboxylation en utilisant du dioxyde de carbone ou d’autres agents carboxylant pour obtenir de l’acide indoline-1-carboxylique .
Analyse Des Réactions Chimiques
Types de réactions
L’acide indoline-1-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d’indoline-1-carboxylate.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou en d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’indoline avec des groupes fonctionnels tels que des alcools, des esters et des indolines substituées. Ces produits sont des intermédiaires précieux dans la synthèse de produits pharmaceutiques et d’agrochimiques .
Applications de la recherche scientifique
L’acide indoline-1-carboxylique a une large gamme d’applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques complexes et de composés hétérocycliques.
Applications De Recherche Scientifique
Indoline-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mécanisme D'action
Le mécanisme d’action de l’acide indoline-1-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, les dérivés de l’indoline peuvent se lier aux enzymes et aux récepteurs, en modulant leur activité. La structure du composé lui permet d’imiter des substrats ou des inhibiteurs naturels, ce qui entraîne divers effets physiologiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et des groupes fonctionnels présents sur l’échafaudage indoline .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-2-carboxylique : Similaire à l’acide indoline-1-carboxylique, mais avec le groupe acide carboxylique en position 2.
Acide indole-3-carboxylique : Un autre composé similaire avec le groupe acide carboxylique en position 3.
Acide indoline-2-carboxylique : Un isomère avec le groupe acide carboxylique en position 2.
Unicité
L’acide indoline-1-carboxylique est unique en raison de son arrangement structurel spécifique, qui confère une réactivité chimique et une activité biologique distinctes. La position du groupe acide carboxylique influence la capacité du composé à participer à des réactions spécifiques et à interagir avec des cibles biologiques. Cette unicité en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
763047-58-1 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2,3-dihydroindole-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H,11,12) |
Clé InChI |
TYHYESDUJZRBKS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


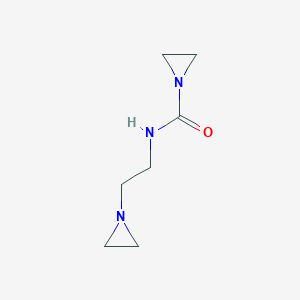

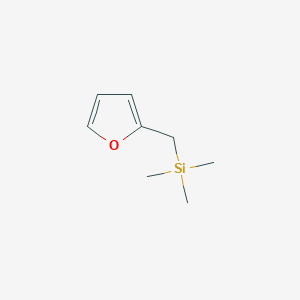
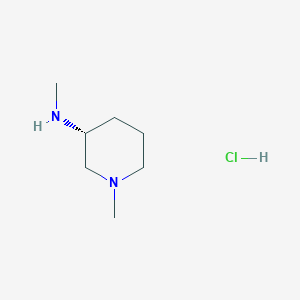
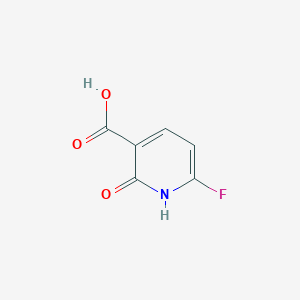
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
